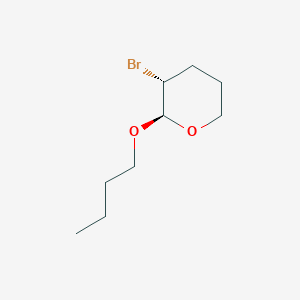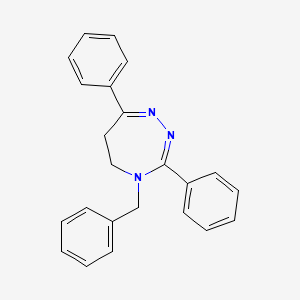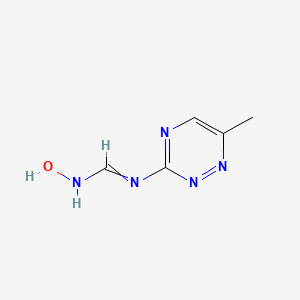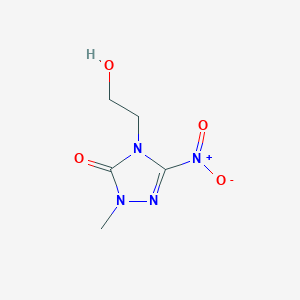
4-N,N-Bis(2-hydroxyethyl)aminobutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N,N-Bis(2-hydroxyethyl)aminobutyrophenone is an organic compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . This compound is characterized by the presence of a butyrophenone backbone substituted with a bis(2-hydroxyethyl)amino group. It is achiral and does not exhibit optical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,N-Bis(2-hydroxyethyl)aminobutyrophenone typically involves the reaction of 4-aminobutyrophenone with ethylene oxide under controlled conditions. The reaction proceeds as follows:
Starting Materials: 4-aminobutyrophenone and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: Ethylene oxide is added dropwise to a solution of 4-aminobutyrophenone in the solvent. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-N,N-Bis(2-hydroxyethyl)aminobutyrophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the butyrophenone backbone can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
4-N,N-Bis(2-hydroxyethyl)aminobutyrophenone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-N,N-Bis(2-hydroxyethyl)aminobutyrophenone involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-N,N-Bis(2-hydroxyethyl)amino benzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
4-N,N-Bis(2-hydroxyethyl)aminoacetophenone: Similar structure but with an acetophenone backbone.
Uniqueness
4-N,N-Bis(2-hydroxyethyl)aminobutyrophenone is unique due to its butyrophenone backbone, which imparts distinct chemical and physical properties
Properties
CAS No. |
59486-24-7 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-[4-[bis(2-hydroxyethyl)amino]phenyl]butan-1-one |
InChI |
InChI=1S/C14H21NO3/c1-2-3-14(18)12-4-6-13(7-5-12)15(8-10-16)9-11-17/h4-7,16-17H,2-3,8-11H2,1H3 |
InChI Key |
UTBJDLRJDZIZIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene](/img/structure/B14600977.png)


![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)




![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)



